(7-Benzyloxy-2-oxo-2H-chromen-4-yl)acetonitrile
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Overview
Description
(7-Benzyloxy-2-oxo-2H-chromen-4-yl)acetonitrile is a synthetic organic compound belonging to the class of coumarins. Coumarins are a group of aromatic compounds with a benzopyrone structure, known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and bioorganic chemistry .
Preparation Methods
The reaction conditions often include the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
(7-Benzyloxy-2-oxo-2H-chromen-4-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of alcohols or other reduced products.
Scientific Research Applications
(7-Benzyloxy-2-oxo-2H-chromen-4-yl)acetonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a fluorescent probe in various analytical techniques.
Biology: The compound exhibits biological activities such as antimicrobial, antioxidant, and anticancer properties, making it a valuable tool in biological research.
Medicine: Due to its biological activities, it is investigated for potential therapeutic applications, including the development of new drugs for treating various diseases.
Mechanism of Action
The mechanism of action of (7-Benzyloxy-2-oxo-2H-chromen-4-yl)acetonitrile involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to the inhibition of enzymes involved in cell proliferation and survival, such as carbonic anhydrase and microtubule polymerization . The compound may also regulate reactive oxygen species, contributing to its antioxidant properties.
Comparison with Similar Compounds
(7-Benzyloxy-2-oxo-2H-chromen-4-yl)acetonitrile can be compared with other coumarin derivatives, such as:
7-Hydroxycoumarin: Known for its use as a fluorescent probe and its biological activities.
4-Methylumbelliferone: Used in the synthesis of glycosaminoglycans and as a fluorescent marker.
Coumarin-3-carboxylic acid: Employed in the development of new materials and as a precursor for various organic syntheses.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C18H13NO3 |
---|---|
Molecular Weight |
291.3 g/mol |
IUPAC Name |
2-(2-oxo-7-phenylmethoxychromen-4-yl)acetonitrile |
InChI |
InChI=1S/C18H13NO3/c19-9-8-14-10-18(20)22-17-11-15(6-7-16(14)17)21-12-13-4-2-1-3-5-13/h1-7,10-11H,8,12H2 |
InChI Key |
QXYWJHCXXQZBTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=CC(=O)O3)CC#N |
Origin of Product |
United States |
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